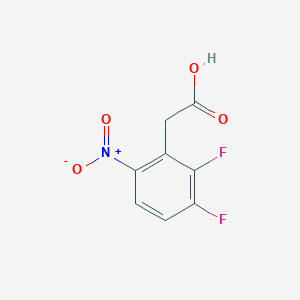

2-(2,3-Difluoro-6-nitrophenyl)acetic acid

Vue d'ensemble

Description

2-(2,3-Difluoro-6-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid typically involves the nitration of a difluorophenylacetic acid precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-Difluoro-6-nitrophenyl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenylacetic acid derivatives.

Applications De Recherche Scientifique

2-(2,3-Difluoro-6-nitrophenyl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2,3-Difluoro-6-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms and a nitro group can influence the compound’s reactivity and binding affinity to molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Fluoro-6-nitrophenyl)acetic acid: Similar structure but with only one fluorine atom.

2-(3,4-Difluorophenyl)acetic acid: Lacks the nitro group but has two fluorine atoms in different positions.

2-(2,3-Difluorophenyl)acetic acid: Similar structure without the nitro group.

Uniqueness

2-(2,3-Difluoro-6-nitrophenyl)acetic acid is unique due to the combination of two fluorine atoms and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Activité Biologique

2-(2,3-Difluoro-6-nitrophenyl)acetic acid (CAS No. 141428-47-9) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound features a difluorinated nitrophenyl moiety attached to an acetic acid group. Its molecular formula is C9H7F2N1O4, and it exhibits both lipophilic and hydrophilic characteristics due to the presence of fluorine and nitro groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that the compound may act as a modulator of specific signaling pathways, influencing cellular processes such as apoptosis and inflammation.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. In vitro assays revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential application in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of difluorinated phenyl acetic acids. The results demonstrated that compounds similar to this compound showed significant activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Properties

In another study featured in the European Journal of Pharmacology, researchers evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema formation, supporting its therapeutic potential for inflammatory conditions .

Research Findings

Recent advancements in synthetic methodologies have facilitated the preparation of this compound derivatives with enhanced biological profiles. For instance, cobalt-catalyzed reactions have been employed to create novel analogs with improved potency against specific biological targets .

Q & A

Q. Basic: What are the key steps in synthesizing 2-(2,3-Difluoro-6-nitrophenyl)acetic acid?

Methodological Answer:

The synthesis involves nitration of (2,3-difluorophenyl)acetic acid under controlled conditions:

Dissolution in Sulfuric Acid : The precursor is dissolved in concentrated H₂SO₄ to protonate the aromatic ring, enhancing electrophilic substitution .

Nitration : A chilled mixture of HNO₃ and H₂SO₄ is added dropwise at −10°C to −5°C to minimize side reactions. Temperature control is critical to avoid over-nitration or decomposition .

Workup : The reaction mixture is quenched on ice, yielding a precipitate containing a 50:50 mixture of 5- and 6-nitro regioisomers. Isolation involves filtration and vacuum drying (99% yield) .

Challenge : The regioselectivity issue (mixed isomers) necessitates further purification or regiochemical analysis.

Q. Basic: How is structural characterization performed for this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves the acetic acid backbone and nitro group positioning .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths, angles, and packing motifs. Orthorhombic systems (e.g., space group Pbca) are common for aromatic acetic acids .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₅F₂NO₄; MW 217.13) and fragments .

Q. Advanced: How can regioselectivity challenges during nitration be addressed?

Methodological Answer:

The 50:50 isomer mixture (5- vs. 6-nitro products) arises from competing electronic effects of fluorine substituents. Strategies include:

- Directed Nitration : Introducing a temporary directing group (e.g., boronic acid) to steer nitration to the desired position .

- Computational Modeling : Density Functional Theory (DFT) predicts activation barriers for nitration pathways. Meta-directing fluorine vs. ortho/para-directing nitro groups can be evaluated to optimize conditions .

- Chromatographic Separation : Reverse-phase HPLC with a C18 column resolves isomers. Mobile phases like acetonitrile/water (acidified with 0.1% TFA) improve peak resolution .

Q. Advanced: How can computational methods predict reactivity or biological interactions?

Methodological Answer:

- Reactivity Prediction :

- DFT Calculations : Assess Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect and fluorine’s inductive effects are modeled to predict substitution patterns .

- Biological Interaction Modeling :

- Molecular Docking : Screen against enzymes (e.g., cyclooxygenase) using the nitro group as a hydrogen-bond acceptor. Fluorine’s hydrophobic character may enhance binding in hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME evaluate solubility (logP ~1.5) and membrane permeability, critical for drug-discovery applications .

Q. Advanced: What crystallographic challenges arise in resolving its structure?

Methodological Answer:

- Twinned Crystals : Fluorine’s small atomic radius and nitro group polarity may induce twinning. Use SHELXL’s TWIN/BASF commands to refine twin laws .

- Disorder Modeling : Flexible acetic acid side chains require multi-conformer refinement. Restraints on bond lengths/angles improve convergence .

- Hydrogen Bonding : Carboxylic acid dimers form classic R₂²(8) motifs. SHELXPRO visualizes O–H···O interactions (e.g., 2.65 Å) to validate packing .

Q. Advanced: How can synthesis byproducts or isomer mixtures be analyzed?

Methodological Answer:

- LC-MS/MS : Quantify isomers using a QTOF mass spectrometer. Fragment ions (e.g., m/z 181 [M−NO₂]⁺) distinguish positional isomers .

- Isotopic Labeling : ¹⁵N-nitration precursors trace nitro group migration during synthesis.

- Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy (NO₂ asymmetric stretch ~1520 cm⁻¹) to optimize time-temperature profiles .

Q. Basic: What analytical methods confirm purity and stability?

Methodological Answer:

- HPLC-PDA : Use a Zorbax Eclipse Plus column (3.5 µm, 4.6 × 100 mm) with UV detection at 254 nm. Retention times differentiate nitro isomers .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C).

- pH-Dependent Stability : Test solubility in buffers (pH 1–10) to identify degradation products (e.g., nitro reduction to amine) .

Q. Advanced: How are data contradictions (e.g., spectral vs. crystallographic data) resolved?

Methodological Answer:

- Cross-Validation : Compare NMR coupling constants (e.g., ³JHF for fluorine) with X-ray torsion angles. Discrepancies may indicate dynamic effects in solution .

- Synchrotron XRD : High-resolution data (e.g., 0.8 Å) resolves electron density ambiguities, especially near fluorine atoms .

- Solid-State NMR : ¹⁹F magic-angle spinning (MAS) NMR correlates crystallographic fluorine positions with chemical shifts .

Propriétés

IUPAC Name |

2-(2,3-difluoro-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c9-5-1-2-6(11(14)15)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNVCGPCWKYPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625918 | |

| Record name | (2,3-Difluoro-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141428-47-9 | |

| Record name | (2,3-Difluoro-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-6-nitrophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.